![molecular formula C9H8N2O3 B1315057 N-(3-nitrophenyl)acrylamide CAS No. 17090-15-2](/img/structure/B1315057.png)
N-(3-nitrophenyl)acrylamide
Overview
Description
N-(3-Nitrophenyl)acrylamide is a compound with the CAS Number: 17090-15-2. It has a molecular weight of 192.17 . It is a solid at room temperature and is stored in a refrigerator .
Synthesis Analysis
The synthesis of N-substituted acrylamides, such as N-(3-nitrophenyl)acrylamide, has been demonstrated for the first time using the Rhodococcus erythropolis 37 strain, which exhibits acylamidase activity .Molecular Structure Analysis
The InChI code for N-(3-nitrophenyl)acrylamide is 1S/C9H8N2O3/c1-2-9(12)10-7-4-3-5-8(6-7)11(13)14/h2-6H,1H2,(H,10,12) .Physical And Chemical Properties Analysis
N-(3-nitrophenyl)acrylamide is a solid at room temperature . It has a molecular weight of 192.17 .Scientific Research Applications
Synthesis and Characterization
Acrylamide derivatives, such as N-(4-nitrophenyl)acrylamide, have been synthesized and characterized for their antiproliferative activity and chemical reactivity. These compounds are studied for their potential in biomedical research due to their interaction with nucleic acid bases and receptors, highlighting their low toxicity on cancer cells (E. Tanış, N. Çankaya, S. Yalçın, 2019).
Corrosion Inhibition
New acrylamide derivatives have been evaluated as corrosion inhibitors for metals, showcasing their effectiveness in protecting metals like copper from corrosion in acidic environments. These compounds provide insights into their potential industrial applications, especially in the field of materials science and engineering (Ahmed Abu-Rayyan et al., 2022).
Catalysis
Acrylamide compounds have been used in the preparation of metal/N-doped carbon nanocatalysts for the selective hydrogenation of nitrophenol, demonstrating high catalytic activity. This research highlights the role of acrylamide derivatives in catalysis and materials chemistry (Sheng-xiang Jiang et al., 2021).
Bioengineering Applications
Polymers based on acrylamide, such as poly(N-isopropyl acrylamide), are extensively used in bioengineering for the nondestructive release of biological cells and proteins, underlining their importance in cell sheet engineering, tissue transplantation, and the study of bioadhesion (M. Cooperstein, H. Canavan, 2010).
Environmental Applications
Hydrogels based on acrylamide derivatives have been investigated for their ability to remove heavy metal ions from aqueous media and generate catalyst systems, showcasing their dual functionality in environmental cleanup and catalysis (R. Javed et al., 2018).
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-(3-nitrophenyl)prop-2-enamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-2-9(12)10-7-4-3-5-8(6-7)11(13)14/h2-6H,1H2,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJASPDPXLKIZHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC(=CC=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-nitrophenyl)acrylamide |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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